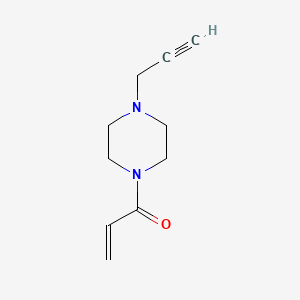
2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone, also known as CPM or 4'-Chloro-2-phenyl-N-(4-morpholinyl)acetophenone, is a chemical compound that has been widely studied in the scientific community. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 329.83 g/mol. CPM is commonly used in laboratory experiments due to its unique properties and effects on biochemical and physiological processes.
Mechanism of Action
The exact mechanism of action of 2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone is not fully understood, but it is believed to act through the modulation of certain neurotransmitter systems in the brain. This compound has been shown to inhibit the release of glutamate and substance P, two neurotransmitters that are involved in pain signaling. It has also been shown to activate the GABAergic system, which is responsible for inhibiting neural activity in the brain.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects on the body. It has been shown to decrease the levels of certain enzymes and proteins that are involved in inflammation and pain signaling. This compound has also been shown to decrease the activity of certain ion channels in the brain, which can lead to a decrease in neural activity and pain perception.
Advantages and Limitations for Lab Experiments
2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its effects on biochemical and physiological processes. However, there are also limitations to its use. This compound has been shown to have some toxic effects on certain cell types, and its effects on human subjects are not fully understood.
Future Directions
There are several future directions for research on 2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone. One potential area of study is its potential use as a treatment for neuropathic pain. Further research is needed to fully understand its mechanism of action and potential side effects. Another area of study is its effects on other neurotransmitter systems in the brain, such as the dopaminergic and serotonergic systems. Overall, this compound has the potential to be a valuable tool in scientific research and may have applications in the development of new treatments for neurological disorders.
Synthesis Methods
2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone can be synthesized through several methods, including the reaction of 4'-chloroacetophenone with morpholine in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization or chromatography. Other methods involve the use of different reagents and solvents, such as acetic anhydride and pyridine.
Scientific Research Applications
2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anticonvulsant, analgesic, and anxiolytic effects in animal models. This compound has also been investigated for its potential use as a treatment for neuropathic pain, as it has been shown to inhibit the release of certain neurotransmitters in the central nervous system.
properties
IUPAC Name |
2-chloro-1-(2-phenylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-8-12(15)14-6-7-16-11(9-14)10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVOXTIUNFDZKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,2,2-trifluoroethylsulfanyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B7575702.png)





![2-[(1-Pyrimidin-2-ylpiperidin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575737.png)

![2-[1-[2-(Difluoromethoxy)phenyl]ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575745.png)

![N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine](/img/structure/B7575767.png)

![2-chloro-N-[(3,4-difluorophenyl)methyl]-N-methylacetamide](/img/structure/B7575772.png)
